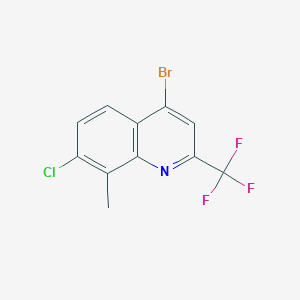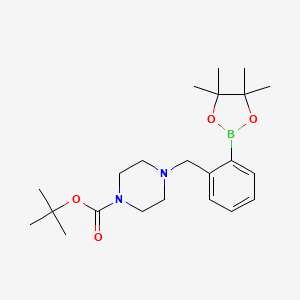![molecular formula C12H15N5O2 B1373333 benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate CAS No. 455875-25-9](/img/structure/B1373333.png)
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Overview
Description
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a chemical compound with the CAS Number: 455875-25-9. It has a molecular weight of 261.28 g/mol .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecular formula of benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is C12H15N5O2 . Tetrazoles are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can be classified as un-, mono-, di-, and trisubstituted. 5-Substituted tetrazoles with 6π electrons may exist in tautomeric forms as either I or II . In solution, the 1H tautomer is the predominant form, but in the gas phase, the 2H-tautomer is more stable .Physical And Chemical Properties Analysis
The compound is a solid and decomposes at temperatures greater than 100 degrees Celsius . It has a molecular weight of 261.28 g/mol .Scientific Research Applications
Anticancer Research
Compounds with structures similar to the one have been explored for their potential in cancer treatment. For example, a study detailed biological studies suggesting that a related compound induced apoptosis in certain cancer cells .
Antimicrobial Activities
Another study focused on the synthesis of 1,2,3-triazole derivatives and their antimicrobial activities against strains of fungus such as Candida albicans and Rhizopus oryzae .
Peptide Synthesis
N-(Protected α-aminoacyl)benzotriazoles, which share some structural similarities with your compound, are known to be powerful acylating agents used frequently for preparing peptides and their mimetics and conjugates .
Antiproliferative Activity
The “click chemistry” approach has been used to prepare series of compounds with antiproliferative activity against human breast tumor cells .
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is similar to the tetrazole ring in “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”.
Mode of Action
The interaction of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate” with its targets could involve the formation of hydrogen bonds, as the tetrazole ring can act as a hydrogen bond acceptor and donor simultaneously .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOJRCVVWNQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



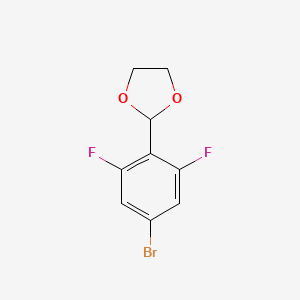
![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)
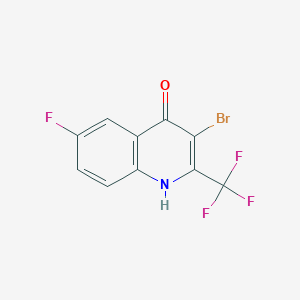
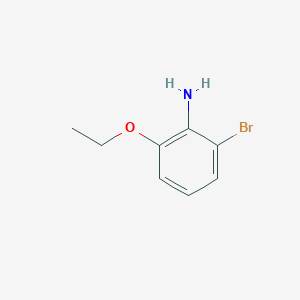
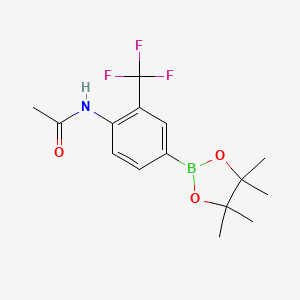
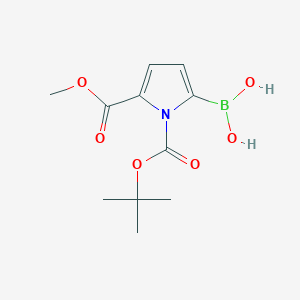
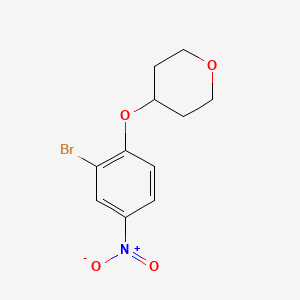
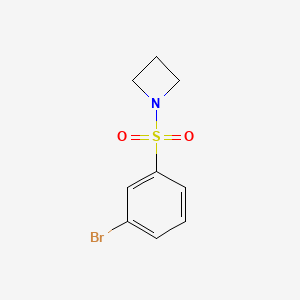
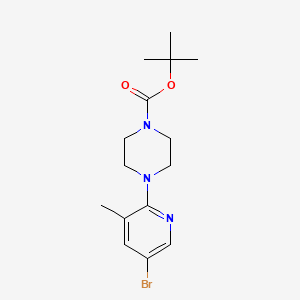
![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)

